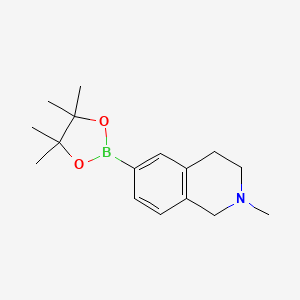
2-(3-Chlorophenyl)thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde involves several steps. One method involves the reaction of substituted aryl hydrazides with CS2 in alcoholic potassium hydroxides . Another method involves the reaction of hydrazine hydrate and substituted isothiocyanate in dichloromethane . The yield of the product is typically high, with one study reporting a yield of 97% .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be determined using various analytical techniques. For example, its molecular weight is 223.68 g/mol . Its exact mass and monoisotopic mass are 222.9858627 g/mol . It has a topological polar surface area of 58.2 Ų . Its XLogP3-AA, a measure of its lipophilicity, is 3 .Scientific Research Applications
Antinociceptive and Anti-inflammatory Activity
“2-(3-Chlorophenyl)thiazole-4-carbaldehyde” may be used in the synthesis of benzothiazine N-acylhydrazones, which have shown potential for antinociceptive (pain relief) and anti-inflammatory activity. This application is significant in the development of new analgesics and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity against various human tumor cell lines. By extension, “2-(3-Chlorophenyl)thiazole-4-carbaldehyde” could be a precursor in synthesizing compounds with potential effects on cancer cells, such as prostate cancer .
Poisoning Antidote
Thiazoles are also used in the treatment of barbiturate or opiate poisoning. A compound with a thiazole ring has been employed in the cure of such poisonings, suggesting that “2-(3-Chlorophenyl)thiazole-4-carbaldehyde” might be useful in creating antidotes or treatments for drug overdoses .
Antimicrobial and Antioxidant Activity
Research indicates that thiazole-containing derivatives can have antimicrobial and antioxidant properties. Therefore, “2-(3-Chlorophenyl)thiazole-4-carbaldehyde” could be involved in synthesizing new drugs with these activities, which is particularly relevant given the ongoing search for treatments against various pathogens, including those related to COVID-19 .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various targets such as topoisomerase ii and the human constitutive androstane receptor (CAR) . These targets play crucial roles in DNA replication and transcription regulation, respectively.
Mode of Action
This interaction results in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Based on the mode of action of similar thiazole derivatives, it can be inferred that the compound may induce dna damage, leading to cell cycle arrest and cell death .
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWYXGIKFBCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594553 |
Source


|
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)thiazole-4-carbaldehyde | |
CAS RN |
859850-99-0 |
Source


|
| Record name | 2-(3-Chlorophenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)












